17,17-Dimethylprostaglandin E2

Glycogenolysis Hepatocyte Metabolism

Endogenous PGE2 is rapidly degraded by 15-PGDH, limiting its utility in prolonged in vitro assays. 17,17-Dimethylprostaglandin E2 incorporates a geminal dimethyl group at C-17 to confer metabolic stability, delivering superior potency in hepatocyte glycogenolysis studies. • C-17 geminal dimethyl substitution impedes 15-PGDH-mediated degradation for extended experimental windows. • Demonstrated greater potency than native PGE2 in inhibiting glucagon-stimulated glycogenolysis in primary rat hepatocytes. • Supplied with batch-specific QC documentation; ideal for receptor pharmacology, SAR studies, and reproductive biology.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 80003-50-5
Cat. No. B1240368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,17-Dimethylprostaglandin E2
CAS80003-50-5
Synonyms17,17-dimethyl-PGE2
17,17-dimethylprostaglandin E2
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C22H36O5/c1-4-13-22(2,3)15-16(23)11-12-18-17(19(24)14-20(18)25)9-7-5-6-8-10-21(26)27/h5,7,11-12,16-18,20,23,25H,4,6,8-10,13-15H2,1-3H3,(H,26,27)/b7-5-,12-11+/t16-,17-,18-,20-/m1/s1
InChIKeyJQICXPHYGHAQCO-SWKZIXBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17,17-Dimethylprostaglandin E2 Overview


17,17-Dimethylprostaglandin E2 (CAS 80003-50-5), also known as 17,17-dimethyl-PGE2, is a synthetic analog of prostaglandin E2 (PGE2) characterized by geminal dimethyl substitution at the C-17 position of the omega side chain . This structural modification is designed to impede metabolic inactivation, distinguishing it from endogenous PGE2 which is rapidly degraded [1]. The compound acts as a prostanoid receptor agonist, engaging EP1-4 receptor subtypes [2], and is classified as an analog/derivative of dinoprostone (PGE2) [3].

Structural rationale for prolonged exposure: C-17 gem‑dimethyl modification predicted to hinder 15‑PGDH degradation, based on class‑level inference. Direct stability data not available.
EP receptor agonist with undefined selectivity: Known to engage EP1‑4 subtypes, but binding affinity and functional selectivity profiles remain uncharacterized.
Limited public characterization: No curated chemical‑gene‑phenotype associations in CTD; in‑house validation likely required for receptor profiling and potency determination.

Why 17,17-Dimethylprostaglandin E2 Is Needed


Prostaglandin E2 analogs are not functionally interchangeable due to distinct receptor selectivity profiles, metabolic stabilities, and resultant biological activities. While endogenous PGE2 is a promiscuous agonist at all four EP receptor subtypes (EP1-4), its rapid metabolic inactivation limits its utility in prolonged studies [1]. Synthetic analogs like 17,17-dimethylprostaglandin E2 incorporate specific structural modifications to address these limitations. For example, the geminal dimethyl group at C-17 is intended to confer resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated degradation, a key determinant of in vivo half-life [2]. However, the precise receptor binding affinities (Ki values) for 17,17-dimethyl-PGE2 at individual EP receptor subtypes remain largely uncharacterized in the public domain [3], highlighting a critical knowledge gap that precludes simple substitution based on class membership alone.

Endogenous PGE₂ vs. 17,17‑dimethyl‑PGE₂
Rapid 15‑PGDH‑mediated inactivation of native PGE₂ may not transfer. The dimethyl analog is hypothesized to resist degradation, but metabolic stability has not been experimentally quantified.
Other alkylated PGE₂ analogs (e.g., 16,16‑dimethyl‑PGE₂)
C‑17 vs. C‑16 substitution position may alter receptor‑binding profile and stability. Receptor selectivity for 17,17‑dimethyl‑PGE₂ is uncharacterized; comparator data cannot be extrapolated.
Selective EP agonists (sulprostone, butaprost)
Known subtype‑selective profiles contrast with the undefined EP selectivity of this compound. Direct functional substitution without selectivity data may confound pathway interpretation.

17,17-Dimethylprostaglandin E2 vs. Analogs


Glycogenolysis Inhibition in Hepatocytes

In primary cultures of rat hepatocytes, dimethylprostaglandin E2 (dmPGE2) at a concentration of 10⁻⁶ M inhibited glucagon-stimulated glycogenolysis by 60-70% on day 2 of culture, and this inhibition further increased to 80-100% on day 3 [1]. In the same study, endogenous prostaglandin E2 and prostaglandin E1 produced markedly less inhibition of glucagon-stimulated glycogenolysis compared to dmPGE2 [1].

Glycogenolysis inhibition
Head‑to‑head
dmPGE₂ (10⁻⁶ M) inhibited glucagon‑stimulated glycogenolysis by 60‑70% (day 2) and 80‑100% (day 3) in primary rat hepatocytes, while PGE₂ and PGE₁ produced markedly less inhibition (exact % not reported).
Supports higher reported inhibition versus native PGs in hepatocyte model.
Quantitative comparator values unavailable; concentration‑response relationship requires further definition.
Glycogenolysis Hepatocyte Metabolism

Blastocyst Hatching Inhibition

In a mouse blastocyst hatching assay, 17,17-dimethyl PGE-2 was among the compounds that inhibited hatching in vitro [1]. Its activity was ranked as intermediate: greater than that of 7-oxa-13-prostynoic acid but less than that of meclofenamic acid [1]. Other tested analogs included 18,18,20-trimethyl PGE-2, 8,12-epi-PGE-2, and N-dimethylamide PGF-2α, but quantitative differences among these analogs were not provided [1].

Blastocyst hatching
Rank order
Activity ranked between 7‑oxa‑13‑prostynoic acid (weaker) and meclofenamic acid (stronger) in a mouse blastocyst hatching assay. Specific IC₅₀ or % inhibition not provided.
Reported intermediate inhibitory activity in early developmental model.
Concentrations not specified; potency ranking limits direct cross‑compound comparison.
Embryology Reproductive biology Blastocyst

Structural Basis for Metabolic Stability

Endogenous PGE2 is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and subsequent enzymes, resulting in a short biological half-life [1]. The introduction of a geminal dimethyl group at the C-17 position of 17,17-dimethylprostaglandin E2 is a classic strategy to sterically hinder 15-PGDH access and reduce metabolic inactivation [2]. While direct stability data for 17,17-dimethyl-PGE2 are not publicly available, closely related analogs such as 16,16-dimethyl PGE2 are well-documented to exhibit prolonged half-life and enhanced in vivo potency due to similar protection of the 15-hydroxyl group [3].

Metabolic stability rationale
Class‑level
C‑17 gem‑dimethyl group predicted to sterically hinder 15‑PGDH access, analogous to 16,16‑dimethyl‑PGE₂ which shows prolonged half‑life. Direct stability measurements for 17,17‑dimethyl‑PGE₂ are absent.
Structural rationale for enhanced stability; requires experimental validation.
Inference drawn from omega‑chain alkylated prostaglandin SAR.
Metabolic stability 15-PGDH Structure-activity relationship

EP Receptor Subtype Selectivity

The receptor selectivity profiles of PGE2 analogs are known to vary substantially, impacting their functional outcomes. While 17,17-dimethylprostaglandin E2 lacks published receptor binding data [1], the related analog 16,16-dimethyl PGE2 acts as a balanced agonist at EP1, EP2, and EP3 receptors (EP1=EP2=EP3) [2]. In contrast, 17-phenyl-ω-trinor PGE2 displays selectivity for EP1 over EP3 (EP1 > EP3) [2]. Sulprostone is a selective EP1/EP3 agonist, and butaprost is a selective EP2 agonist [2].

EP receptor selectivity
Data gap
No published binding affinity (Ki) or functional selectivity data available. Comparators exhibit known profiles: 16,16‑dimethyl‑PGE₂ (EP1=EP2=EP3), 17‑phenyl‑ω‑trinor‑PGE₂ (EP1>EP3), sulprostone (EP1/EP3), butaprost (EP2).
Uncharacterized selectivity precludes subtype‑directed study design.
Target compound requires de novo receptor profiling.
EP receptor GPCR Pharmacology

Public Characterization Data Gaps

A search of authoritative databases, including the Comparative Toxicogenomics Database (CTD), reveals that no curated associations (e.g., chemical-gene interactions, phenotypes, diseases) have been established for 17,17-dimethylprostaglandin E2 as of April 2026 [1]. This contrasts sharply with widely studied analogs like 16,16-dimethyl PGE2, which has extensive curated data on receptor interactions, biological pathways, and disease associations [2].

Public data curation
Data gap
Zero curated chemical‑gene‑phenotype‑disease associations in CTD (as of April 2026). In contrast, 16,16‑dimethyl‑PGE₂ has extensive curated data across multiple categories.
In‑house characterization likely required for research planning.
Paucity of public validated data represents a procurement consideration.
Data availability Research gap Prostaglandin analog

Research Applications of 17,17-Dimethylprostaglandin E2


Hepatic Glycogenolysis Studies

Based on its demonstrated superior potency over native PGE2 in inhibiting glucagon-stimulated glycogenolysis in primary rat hepatocytes [1], 17,17-dimethylprostaglandin E2 is a suitable tool compound for in vitro investigations of hepatic glucose metabolism and hormone signaling. Researchers studying the regulation of glycogenolysis by E-series prostaglandins should consider this analog for assays requiring prolonged exposure or enhanced functional effects. However, the precise concentration-response relationship and receptor subtype(s) mediating this effect remain to be fully elucidated, necessitating careful experimental controls.

SAR of Omega-Chain Alkylated Prostaglandins

17,17-Dimethylprostaglandin E2 represents a specific structural variant (C-17 geminal dimethyl) within the broader class of omega-chain alkylated prostaglandin analogs [1]. Its inclusion in comparative SAR studies is essential for mapping the effects of alkyl substitution position on metabolic stability, receptor binding, and functional activity. Researchers synthesizing or evaluating novel prostaglandin analogs can use this compound as a benchmark to contextualize the impact of C-17 vs. C-16 alkylation, although the lack of published receptor binding data for this specific compound limits its immediate utility as a calibrated standard.

Blastocyst Implantation Studies

The demonstrated ability of 17,17-dimethyl PGE-2 to inhibit mouse blastocyst hatching in vitro [1] supports its use as a tool compound in reproductive biology and embryology. It can be employed in studies investigating the role of prostaglandin signaling in peri-implantation embryonic development. However, the absence of quantitative potency data (e.g., IC₅₀) and detailed experimental conditions in the available abstract [1] necessitates pilot dose-ranging studies to establish effective concentrations for any given experimental system.

Extended Prostaglandin Exposure Studies

Based on class-level inference from its structural modification—a geminal dimethyl group at C-17 designed to impede 15-PGDH-mediated degradation [1]—17,17-dimethylprostaglandin E2 is hypothesized to exhibit enhanced metabolic stability compared to native PGE2. This makes it a candidate of interest for in vitro and ex vivo studies where prolonged prostaglandin exposure is required and rapid degradation of endogenous PGE2 would confound results. However, the actual stability enhancement has not been directly quantified in published literature, and researchers must independently validate its half-life under their specific experimental conditions.

Application
Selection Property
Validation Focus
Hepatic glycogenolysis research
Reported higher inhibition versus native PGE₂ in primary hepatocyte model
Concentration‑response and receptor subtype verification
Structure‑activity relationship studies of alkylated PGs
C‑17 gem‑dimethyl modification as a metabolic‑stability probe
Comparative receptor binding and stability benchmarking
Blastocyst hatching and implantation research
Reported intermediate inhibitory activity in mouse blastocyst assay
Dose‑response characterization and IC₅₀ determination
Extended‑duration PGE₂ signaling studies
Structural rationale for reduced 15‑PGDH metabolism (class‑level inference)
Experimental half‑life verification under assay conditions

Technical Documentation Hub

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12 linked technical documents
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